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Introduction

JTZ-951, also known as Enarodustat, is a potent and orally active small molecule inhibitor of
hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes. By inhibiting PHD enzymes,
JTZ-951 stabilizes HIF-a subunits (HIF-1a and HIF-2a), leading to their accumulation and
translocation to the nucleus.[1] This mimics a hypoxic state, resulting in the transcriptional
activation of HIF target genes, most notably erythropoietin (EPO).[1] The subsequent increase
in endogenous EPO production stimulates erythropoiesis, making JTZ-951 a promising
therapeutic agent for anemia associated with chronic kidney disease (CKD).[2] Furthermore,
JTZ-951 has been shown to improve iron utilization by decreasing hepcidin levels.[2]

These application notes provide detailed protocols for in vivo studies to evaluate the efficacy,
pharmacokinetics, and pharmacodynamics of JTZ-951 in a rat model of renal anemia.

Mechanism of Action: HIF Stabilization Pathway

Under normoxic (normal oxygen) conditions, PHD enzymes hydroxylate HIF-a subunits,
targeting them for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex
and subsequent proteasomal degradation. JTZ-951 inhibits PHD activity, preventing HIF-a
degradation. The stabilized HIF-a then dimerizes with HIF-3, binds to hypoxia response
elements (HRES) on target genes, and initiates transcription of proteins like EPO, which
promotes red blood cell production.
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Caption: JTZ-951 inhibits PHD, leading to HIF-a stabilization and EPO gene transcription.

Data Presentation

The following tables summarize expected quantitative data from in vivo studies with JTZ-951 in

a rat model of renal anemia.

Table 1: Pharmacokinetic Parameters of JTZ-951 in Rats (Oral Administration)
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Parameter Value Unit Notes
Dosing 1-3 mgl/kg Single oral gavage.
Tmax (Time to Peak) ~1-2 hours Rapidly absorbed.[3]
Cmax (Peak

) Dose-dependent ng/mL
Concentration)

Based on human
t1/2 (Half-life) ~9 hours data, rat clearance is
rapid.[4]

Bioavailability Moderate %

| Formulation | Suspension | 0.5% MC/CMC | Orally administered. |

Table 2: Pharmacodynamic Endpoints in 5/6 Nephrectomized Rats (4-week study)
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Vehicle JTZ-951 (3
. Expected
Parameter Control (Day mglkg/day) Unit
Change
28) (Day 28)
) ~25-30%
Hemoglobin ~10.5 ~13.5 gldL
Increase
Hematocrit ~32 ~42 % ~30% Increase
Transient,
) Peak at 8h post- o
Plasma EPO Baseline pg/mL significant
dose )
increase
) Transient,
Kidney EPO ] Peak at 4h post- o
Baseline Fold Change significant
MRNA dose )
increase
o ) Significantly ~50-60%
Serum Hepcidin Baseline ng/mL
Reduced Decrease[5]
N _ ~20-30%
Serum Ferritin Baseline Reduced ng/mL
Decrease[5]
Serum Iron Baseline Increased po/dL Increased

| Total Iron-Binding Capacity (TIBC) | Baseline | Increased | ug/dL | Increased |

Experimental Protocols
Protocol 1: 5/6 Nephrectomy Rat Model of Renal Anemia

This protocol describes the surgical procedure to induce chronic kidney disease and

subsequent anemia in rats.
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Caption: Workflow for creating the 5/6 nephrectomy rat model of renal anemia.
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Materials:

Male Sprague-Dawley rats (200-2509)

Anesthetic: Ketamine (80 mg/kg) and Xylazine (10 mg/kg)

Surgical instruments (scalpels, forceps, scissors, needle holders)

Suture material (4-0 silk)

Analgesic (e.g., Buprenorphine, 0.05 mg/kg)

Warming pad

Sterile saline

Procedure:

Anesthesia: Anesthetize the rat via intraperitoneal (IP) injection of the ketamine/xylazine
cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

Surgical Preparation: Shave the abdominal area. Place the rat on a warming pad to maintain
body temperature. Sterilize the surgical area with povidone-iodine and 70% ethanol.

Incision: Make a midline laparotomy incision to expose the abdominal cavity.

Right Nephrectomy: Gently exteriorize the right kidney. Ligate the renal artery, vein, and
ureter together with 4-0 silk suture. Excise the entire right kidney.

Left Partial Nephrectomy: Exteriorize the left kidney. Surgically resect the upper and lower
thirds (poles) of the kidney, leaving the middle third with the hilum intact. Control bleeding
with gentle pressure.

Closure: Return the remnant left kidney to the abdominal cavity. Close the muscle layer with
sutures, followed by closure of the skin incision.

Post-operative Care: Administer subcutaneous sterile saline for hydration and an analgesic
for pain management. Monitor the animal closely during recovery until it is ambulatory.
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» Model Development: Allow 4-6 weeks for the model of chronic kidney disease and anemia to
stabilize before initiating treatment with JTZ-951. Monitor blood urea nitrogen (BUN) and
creatinine to confirm renal failure.

Protocol 2: JTZ-951 Efficacy Study

Objective: To evaluate the effect of JTZ-951 on erythropoiesis and iron metabolism in the 5/6
nephrectomy rat model.

Materials:
e 5/6 nephrectomized rats (n=8-10 per group)

JTZ-951

Vehicle: 0.5% (w/v) methylcellulose (MC) or carboxymethyl cellulose (CMC) in sterile water

Oral gavage needles (18-20 gauge)

Blood collection tubes (EDTA and serum separator)

Hematology analyzer
Procedure:

e Group Allocation: Randomly assign rats to a vehicle control group and JTZ-951 treatment
groups (e.g., 1, 3, and 10 mg/kg).

o Formulation Preparation: Prepare a suspension of JTZ-951 in the vehicle at the desired
concentrations.

e Dosing: Administer the vehicle or JTZ-951 suspension once daily via oral gavage for 28
days.

e Blood Sampling: Collect blood samples (~200 pL) from the tail vein weekly for hematological
analysis. At the end of the study, collect a terminal blood sample via cardiac puncture for a
complete blood count (CBC) and serum chemistry.
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e Hematological Analysis: Measure hemoglobin, hematocrit, and red blood cell counts using
an automated hematology analyzer.

e lron Metabolism Analysis: Use serum from the terminal blood collection to measure hepcidin,
ferritin, serum iron, and TIBC using commercially available ELISA Kits.

Protocol 3: Pharmacodynamic (PD) Marker Analysis
Objective: To measure the effect of JTZ-951 on HIF-a stabilization and EPO gene expression.
A. Western Blot for HIF-1a and HIF-2a

o Tissue Collection: At a predetermined time point after the final dose (e.g., 4 hours for peak
effect), euthanize the rats and immediately harvest the remnant kidney. Snap-freeze the
tissue in liquid nitrogen.

» Nuclear Protein Extraction: Extract nuclear proteins from the kidney tissue using a
commercial nuclear extraction Kit. It is critical to work quickly and on ice to prevent HIF-a
degradation.

o Protein Quantification: Determine the protein concentration of the nuclear extracts using a
BCA or Bradford assay.

o SDS-PAGE and Transfer: Load 30-50 ug of nuclear protein per lane on an 8% SDS-PAGE
gel. Transfer the separated proteins to a PVDF membrane.

e Immunoblotting:
o Block the membrane with 5% non-fat milk in TBST for 1 hour.

o Incubate with primary antibodies against HIF-1a (e.g., Novus Biologicals, NB100-479) and
HIF-2a (e.g., Novus Biologicals, NB100-122) overnight at 4°C.

o Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at
room temperature.

o Detect the signal using an ECL reagent and image the blot. A loading control (e.g., Lamin
B1) should be used to ensure equal loading of nuclear proteins.
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B. qPCR for EPO mRNA

* RNA Extraction: Homogenize ~30 mg of frozen kidney tissue in TRIzol reagent. Extract total
RNA according to the manufacturer's protocol.

¢ RNA Quality and Quantity: Assess RNA purity (260/280 ratio) and concentration using a
spectrophotometer.

o cDNA Synthesis: Reverse transcribe 1 pg of total RNA into cDNA using a commercial cDNA
synthesis Kkit.

e qPCR:

o Prepare a reaction mix containing SYBR Green Master Mix, cDNA, and forward and
reverse primers for rat EPO and a housekeeping gene (e.g., GAPDH).

o Primer Sequences (Example):

» Rat EPO: Commercially available validated primers are recommended (e.g., Sino
Biological, RP300053).

» Rat GAPDH (Forward): 5'-GGCACAGTCAAGGCTGAGAATG-3'
» Rat GAPDH (Reverse): 5'-ATGGTGGTGAAGACGCCAGTA-3'

o Perform gPCR using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed
by 40 cycles of 95°C for 15s and 60°C for 1 min).

o Analyze the data using the AACt method to determine the relative fold change in EPO
MRNA expression.

Protocol 4: Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of JTZ-951 in rats after oral administration.

Procedure:
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e Dosing: Administer a single oral dose of JTZ-951 (e.g., 3 mg/kg) to a cohort of rats (n=3-4
per time point).

e Blood Sampling: Collect serial blood samples (~150 pL) from the suborbital or tail vein into
heparinized tubes at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours
post-dose).

o Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma
at -80°C until analysis.

o Bioanalysis:

o Develop and validate a sensitive and selective LC-MS/MS method for the quantification of
JTZ-951 in rat plasma.

o Prepare plasma samples by protein precipitation with acetonitrile.

o Analyze the samples using a UPLC system coupled to a triple quadrupole mass
spectrometer.

o Data Analysis: Use non-compartmental analysis to calculate key pharmacokinetic
parameters, including Cmax, Tmax, AUC (Area Under the Curve), and t1/2.

Protocol 5: In Vivo Safety and Toxicology Monitoring

Objective: To monitor the general health and identify potential adverse effects of JTZ-951
during the efficacy study.

Procedure:

« Daily Clinical Observations: Observe animals daily for any changes in behavior, appearance,
or signs of distress (e.g., lethargy, piloerection, abnormal posture).

« Body Weight: Record the body weight of each animal twice weekly.

e Food and Water Intake: Measure food and water consumption per cage twice weekly.
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» Terminal Procedures: At the end of the study, collect terminal blood for comprehensive
clinical chemistry and hematology analysis.

o Histopathology: Harvest major organs (liver, spleen, heart, lungs, and remnant kidney), fix in
10% neutral buffered formalin, and process for histopathological examination to identify any
treatment-related changes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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